2-Amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline backbone, a triazole ring, and a bromophenyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Triazole Ring:
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS).
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and quinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol functionalities.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and quinoline moieties, which are known to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for developing new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable structures.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-fluorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-methylphenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The presence of the bromophenyl group in 2-Amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it unique compared to its analogs. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
442522-85-2 |
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Molecular Formula |
C18H15BrN6O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15BrN6O/c19-11-6-4-10(5-7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-2-1-3-14(26)16(13)15/h4-7,9,15H,1-3,21H2,(H,22,23,24) |
InChI Key |
QIBIEWBPKLFYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
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